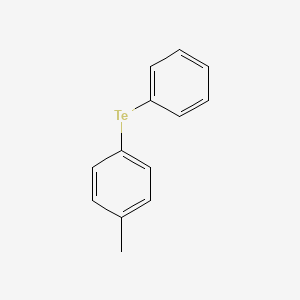

1-Methyl-4-(phenyltellanyl)benzene

Description

Properties

CAS No. |

56950-00-6 |

|---|---|

Molecular Formula |

C13H12Te |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

1-methyl-4-phenyltellanylbenzene |

InChI |

InChI=1S/C13H12Te/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

HJIPHXYFDKOKNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Te]C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 Phenyltellanyl Benzene and Analogous Aryl Tellurides

Carbon-Tellurium Bond Formation Strategies

The creation of the C-Te bond is the cornerstone of synthesizing aryl tellurides. Various methodologies have been developed to achieve this, each with its own set of advantages and substrate scope.

Reactions Involving Elemental Tellurium as a Precursorresearchgate.netresearchgate.netacs.org

Elemental tellurium, a metalloid, serves as a direct and fundamental precursor for the synthesis of organotellurium compounds. wikipedia.orgbritannica.com Its reactivity is harnessed through reduction to form nucleophilic telluride species or through direct insertion into organometallic species. researchgate.net

To make elemental tellurium reactive towards electrophilic carbon sources, it must first be converted into a nucleophilic form. This is typically achieved through reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium hydrosulfite ("rongalite") are employed to generate sodium telluride (Na₂Te) or sodium hydrogen telluride (NaHTe). mdpi.comscielo.br These telluride anions are potent nucleophiles that can readily react with appropriate organic halides. mdpi.com

The reduction of elemental tellurium can also produce ditelluride dianions (Te₂²⁻), which can then be reacted with alkyl or aryl halides to form diorganoyl ditellurides. nih.gov The equilibrium between telluride and ditelluride species can be influenced by reaction conditions such as the stoichiometry of the reducing agent, temperature, and reaction time. nih.gov

Table 1: Generation of Reactive Telluride Species

| Precursor | Reducing Agent | Reactive Species Generated | Subsequent Reaction |

| Elemental Tellurium (Te) | Sodium Borohydride (NaBH₄) | Sodium Telluride (Na₂Te) | Reaction with aryl halides |

| Elemental Tellurium (Te) | Sodium Hydrosulfite | Sodium Telluride (Na₂Te) | Reaction with aryl halides |

| Elemental Tellurium (Te) | Sodium Borohydride (NaBH₄) | Sodium Ditelluride (Na₂Te₂) | Reaction with aryl halides |

A direct route to forming the C-Te bond involves the insertion of elemental tellurium into a pre-formed organometallic reagent. wikipedia.org Organolithium and Grignard reagents are commonly used for this purpose. researchgate.netwikipedia.org The reaction of an aryl lithium or aryl Grignard reagent with elemental tellurium results in the formation of an aryltellurolate (ArTeLi or ArTeMgX). wikipedia.org These intermediates can then be oxidized to produce symmetrical diaryl ditellurides or reacted with a second electrophile to yield unsymmetrical diaryl tellurides. wikipedia.org

For instance, the reaction of p-tolyl lithium with elemental tellurium would generate lithium p-tolyltellurolate. This intermediate can then be reacted with an aryl halide, such as iodobenzene, to produce 1-methyl-4-(phenyltellanyl)benzene.

Synthesis via Tellurium Halidesresearchgate.netwikipedia.org

Tellurium halides, particularly tellurium tetrachloride (TeCl₄), provide an alternative and versatile entry point for the synthesis of aryl tellurides. wikipedia.org These methods often involve transmetallation or the transformation of aryltellurium halide intermediates.

Historically, organomercury compounds have been used in transmetallation reactions to form C-Te bonds. The reaction of a diarylmercury compound with a tellurium halide would result in the transfer of the aryl group from mercury to tellurium, yielding a diaryl telluride. However, due to the toxicity of organomercury compounds, this method has been largely superseded by other, more environmentally benign approaches.

A common and effective method for synthesizing aryl tellurides begins with the reaction of an activated aromatic compound with tellurium tetrachloride (TeCl₄) to form an aryltellurium trichloride (B1173362) (ArTeCl₃). wikipedia.org These compounds can then be reduced to the corresponding diaryl ditellurides, which are key intermediates. For example, reacting toluene (B28343) with TeCl₄ would yield p-tolyltellurium trichloride.

These aryltellurium trihalides can be converted into various other organotellurium species. wikipedia.org Reduction of the trihalide, often with a reducing agent like sodium metabisulfite, yields the corresponding diaryl ditelluride. The diaryl ditelluride can then be cleaved, for instance with a reducing agent or by reaction with an organolithium reagent, to generate a nucleophilic aryltellurolate. This nucleophile can then be reacted with an appropriate aryl halide to afford the desired unsymmetrical diaryl telluride. wikipedia.org

Alternatively, aryltellurium trichlorides can be used to prepare sodium aryltellurites, which can then react with arylazo sulfones to produce both symmetrical and unsymmetrical diaryl tellurides under mild conditions. nih.govresearchgate.net This method avoids the use of more toxic reagents like diaryl ditellurides and elemental tellurium. nih.gov

Table 2: Synthesis of Aryl Tellurides via Tellurium Halides

| Starting Material | Reagent | Intermediate | Product |

| Arene (e.g., Toluene) | TeCl₄ | Aryltellurium trichloride (ArTeCl₃) | Diaryl ditelluride (after reduction) |

| Aryltellurium trichloride | NaOH | Sodium aryltellurite | Diaryl telluride (with arylazo sulfone) |

| Diaryl ditelluride | Reducing Agent/Organolithium | Aryltellurolate | Unsymmetrical diaryl telluride (with aryl halide) |

Radical-Mediated Carbon-Tellurium Coupling Reactions.nih.govmdpi.com

Radical reactions have emerged as a powerful tool for the formation of carbon-tellurium (C-Te) bonds, offering excellent functional group tolerance. mdpi.comnih.gov These methods often proceed under mild conditions and can provide access to a wide range of aryl tellurides.

Bimolecular Homolytic Substitution (SH2) Pathways on Tellurium.mdpi.com

A key strategy in radical-mediated C-Te bond formation is the bimolecular homolytic substitution (SH2) reaction at the tellurium center. mdpi.comnih.govresearchgate.net This pathway involves the attack of an aryl radical on a diaryl ditelluride, leading to the displacement of a tellanyl (B1236864) radical and the formation of a new C-Te bond. mdpi.com The SH2 reaction is particularly advantageous for its selectivity and efficiency in generating unsymmetrical diaryl tellurides. mdpi.comnih.gov Recent advancements have demonstrated that this approach can be utilized in transition-metal-free systems, further enhancing its appeal from a green chemistry perspective. mdpi.comnih.gov The versatility of SH2 reactions is highlighted by their application in various cross-coupling chemistries, enabling the formation of complex molecular architectures. nih.govresearchgate.net

Aryl Radical Trapping with Diaryl Ditellurides for Unsymmetrical Aryl Telluride Synthesis.mdpi.com

The synthesis of unsymmetrical diaryl tellurides, such as this compound, can be effectively achieved by trapping aryl radicals with diaryl ditellurides. mdpi.comnih.gov In this approach, aryl radicals are generated from precursors like arylhydrazines in the presence of a base and air. mdpi.comnih.gov These radicals are then intercepted by a diaryl ditelluride, resulting in the formation of the desired unsymmetrical product via an SH2 mechanism. mdpi.com The success of this method relies on the efficient generation of aryl radicals and their subsequent capture by the ditelluride. mdpi.com The electronic properties of the substituents on both the arylhydrazine and the diaryl ditelluride can influence the reaction outcome. mdpi.comnih.gov For instance, a variety of arylhydrazines and diaryl ditellurides bearing both electron-donating and electron-withdrawing groups have been successfully employed, demonstrating the broad scope of this methodology. mdpi.com

A study on the transition-metal-free synthesis of unsymmetrical diaryl tellurides via the SH2 reaction of aryl radicals on tellurium reported the following representative yields:

| Arylhydrazine Hydrochloride (Ar'-NHNH₂) | Diaryl Ditelluride (Ar-Te-Te-Ar) | Unsymmetrical Diaryl Telluride (Ar'-Te-Ar) | Yield (%) |

| Phenylhydrazine hydrochloride | Di-p-tolyl ditelluride | This compound | 85 |

| 4-Methoxyphenylhydrazine hydrochloride | Diphenyl ditelluride | 4-Methoxyphenyl phenyl telluride | 92 |

| 4-Chlorophenylhydrazine hydrochloride | Diphenyl ditelluride | 4-Chlorophenyl phenyl telluride | 78 |

This table presents selected data from a study on the synthesis of unsymmetrical diaryl tellurides, illustrating the efficiency of the aryl radical trapping methodology. mdpi.com

Sustainable and Transition-Metal-Catalyst-Free Approaches for Aryl Tellurides.researchgate.netnih.gov

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods. nih.govresearchgate.net In the context of aryl telluride synthesis, this has translated into a focus on transition-metal-catalyst-free protocols that utilize alternative energy sources and greener reaction media. researchgate.netnih.gov

Visible Light Photocatalysis in Aryl Telluride Synthesis.researchgate.net

Visible light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, and its application in the formation of C-Te bonds is a promising area of research. researchgate.netnih.govyoutube.com This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate radical reactions under mild conditions. researchgate.netresearchgate.net The generation of aryl radicals from suitable precursors, such as diazonium salts, can be achieved using photoredox catalysis, which then allows for their coupling with diaryl ditellurides to form aryl tellurides. nih.gov This approach avoids the need for high-energy UV radiation and often proceeds at room temperature, contributing to its green credentials. researchgate.net The application of visible light photocatalysis can lead to the formation of various tellurium nanostructures with potential applications in photocatalytic degradation of pollutants and hydrogen production. mdpi.com

Microwave and Ultrasound Irradiation for C-Te Bond Formation.rsc.orgscilit.com

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govrsc.org In the synthesis of aryl tellurides, microwave-assisted protocols have been developed for the reaction of aryl diazonium fluoroborates with diaryl dichalcogenides. researchgate.net Similarly, ultrasound irradiation has been shown to promote C-C bond formation in Heck reactions and can be applied to the synthesis of various heterocyclic compounds. nih.govnih.gov The combination of microwave and ultrasound irradiation has also been explored as a means to further enhance reaction efficiency. scilit.com These techniques offer a greener alternative to traditional methods by reducing energy consumption and reaction times. rsc.org

Mechanochemical Synthesis (Ball Milling) of Unsymmetrical Diaryl Tellurides.researchgate.neteurekaselect.com

Mechanochemistry, specifically ball milling, has gained traction as a solvent-free and environmentally benign method for synthesizing various organic compounds. researchgate.netresearchgate.net This technique involves the use of mechanical force to induce chemical reactions between solid reactants. researchgate.net An efficient, transition-metal-catalyst-free protocol for the synthesis of unsymmetrical diaryl tellurides has been developed using mechanical ball milling. researchgate.neteurekaselect.com In this method, the reaction of diaryl tellurides with aryl diazonium tetrafluoroborates is carried out in the absence of any solvent and base at room temperature. researchgate.net This approach has been successfully applied to synthesize a library of diaryl tellurides with good to excellent yields, showcasing the potential of mechanochemistry as a sustainable synthetic tool. researchgate.net

A study on the mechanochemical synthesis of unsymmetrical diaryl tellurides reported the following results:

| Diaryl Ditelluride | Aryl Diazonium Tetrafluoroborate | Unsymmetrical Diaryl Telluride | Yield (%) |

| Diphenyl ditelluride | 4-Methylbenzenediazonium tetrafluoroborate | This compound | 88 |

| Di-p-tolyl ditelluride | Benzenediazonium tetrafluoroborate | This compound | 90 |

| Diphenyl ditelluride | 4-Methoxybenzenediazonium tetrafluoroborate | 4-Methoxyphenyl phenyl telluride | 85 |

This table highlights the high efficiency of the mechanochemical approach for the synthesis of unsymmetrical diaryl tellurides under solvent-free conditions. researchgate.net

Targeted Synthesis of Unsymmetrical Diaryl Tellurides, including this compound Analogs

The synthesis of unsymmetrical diaryl tellurides, such as this compound, presents unique challenges due to the potential for the formation of symmetrical side products. However, several effective strategies have been developed to achieve selective synthesis.

One prominent method involves the reaction of aryl radicals with diaryl ditellurides. In a transition-metal-free approach, aryl radicals, generated from arylhydrazine hydrochlorides in the presence of a base and air, react with diaryl ditellurides. mdpi.com This bimolecular homolytic substitution (SH2) reaction allows for the selective formation of unsymmetrical diaryl tellurides in high yields. mdpi.com The reaction is tolerant of various functional groups on the aromatic rings of both the arylhydrazine and the diaryl ditelluride. mdpi.com For instance, diaryl ditellurides with either electron-donating groups or halogens at the para-position react efficiently. mdpi.com

Another effective, transition-metal-free protocol utilizes mechanical ball milling. benthamdirect.comresearchgate.net This solvent-free method involves the reaction of diaryl ditellurides with aryl diazonium tetrafluoroborates at room temperature. benthamdirect.comresearchgate.net The key to this process is the use of Indium Bromide (InBr), which facilitates the cleavage of the Te-Te bond in the ditelluride, generating the organotelluride nucleophile necessary for the reaction. benthamdirect.comresearchgate.net This technique has been successfully employed to synthesize a library of diaryl tellurides with both electron-donating and electron-withdrawing groups on the aromatic rings, achieving good to excellent yields. benthamdirect.comresearchgate.net

Silver-catalyzed cross-coupling reactions also provide a viable route to unsymmetrical diaryl tellurides. rsc.org In this methodology, diaryl ditellurides are reacted with aryl boronic acids in the presence of a silver nitrate (B79036) (AgNO₃) catalyst. rsc.org This protocol demonstrates broad substrate scope and applicability, accommodating a variety of substituted diaryl ditellurides and aryl boronic acids. rsc.org The reaction proceeds with only a catalytic amount of silver nitrate to afford the desired products in high yields. rsc.org High-resolution mass spectrometry studies have suggested the involvement of an active (PhTe)₂Ag(III) intermediate in the catalytic cycle. rsc.org

A different approach to unsymmetrical diaryl tellurides involves the reaction of sodium aryl tellurolates with aryltellurenyl iodides in dry tetrahydrofuran (B95107) (THF) at room temperature. This coupling reaction is driven by the opposite polarity of the two reactants and proceeds rapidly to give excellent yields of the unsymmetrical product.

The following table summarizes the synthesis of various unsymmetrical diaryl tellurides using the SH2 reaction between arylhydrazine hydrochlorides and diaryl ditellurides. mdpi.com

| Entry | Arylhydrazine Hydrochloride (1) | Diaryl Ditelluride (2) | Product (3) | Yield (%) |

| 1 | Phenylhydrazine hydrochloride | Di-p-tolyl ditelluride | This compound | 93 |

| 2 | 4-Methoxyphenylhydrazine hydrochloride | Diphenyl ditelluride | 4-Methoxyphenyl(phenyl)telluride | 85 |

| 3 | 4-Chlorophenylhydrazine hydrochloride | Diphenyl ditelluride | 4-Chlorophenyl(phenyl)telluride | 92 |

| 4 | Phenylhydrazine hydrochloride | Bis(4-methoxyphenyl) ditelluride | 4-Methoxyphenyl(phenyl)telluride | 95 |

| 5 | Phenylhydrazine hydrochloride | Bis(4-chlorophenyl) ditelluride | 4-Chlorophenyl(phenyl)telluride | 91 |

This table illustrates the synthesis of various unsymmetrical diaryl tellurides through a silver-catalyzed cross-coupling reaction. rsc.org

| Entry | Diaryl Ditelluride | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Diphenyl ditelluride | 4-Methylphenylboronic acid | This compound | 88 |

| 2 | Diphenyl ditelluride | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl(phenyl)telluride | 85 |

| 3 | Di-p-tolyl ditelluride | Phenylboronic acid | This compound | 90 |

| 4 | Diphenyl ditelluride | 4-Chlorophenylboronic acid | 4-Chlorophenyl(phenyl)telluride | 82 |

| 5 | Bis(4-chlorophenyl) ditelluride | Phenylboronic acid | 4-Chlorophenyl(phenyl)telluride | 84 |

Structural Characterization and Computational Analysis of Aryl Tellurides

Advanced Spectroscopic Methods for Structural Elucidation

The determination of the precise molecular structure of aryl tellurides relies on a combination of advanced spectroscopic techniques. These methods provide critical information about the connectivity of atoms, their spatial arrangement, and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹²⁵Te) for Solution-State Structure

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an unsymmetrical diaryl telluride like 1-Methyl-4-(phenyltellanyl)benzene, one would anticipate a series of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the phenyl ring and the tolyl group would exhibit distinct chemical shifts and coupling patterns (doublets and multiplets) due to their different electronic environments. The methyl group protons on the tolyl substituent would appear as a characteristic singlet in the upfield region (around δ 2.3-2.4 ppm). For example, in (4-Chlorophenyl)(4-nitrophenyl)tellane, the aromatic protons appear as multiplets in the range of δ 7.29-7.98 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbon atoms directly bonded to the tellurium atom (C-Te) would have characteristic chemical shifts influenced by the heavy tellurium atom. The other aromatic carbons would appear in the typical downfield region for sp²-hybridized carbons, and the methyl carbon would resonate at a higher field. In a related compound, (4-Chlorophenyl)(4-nitrophenyl)tellane, the aromatic carbon signals are observed in the range of δ 123.9-147.4 ppm. nih.gov

¹²⁵Te NMR Spectroscopy: ¹²⁵Te NMR is a powerful technique for directly probing the electronic environment of the tellurium atom. The chemical shifts in ¹²⁵Te NMR are highly sensitive to the nature of the organic substituents attached to the tellurium. For diaryl tellurides, the ¹²⁵Te chemical shifts typically appear in a broad range. The chemical shift for this compound would be expected to fall within the characteristic range for diaryl tellurides, influenced by the electron-donating methyl group on one aryl ring. The use of an external reference, such as dimethyl telluride, is standard in ¹²⁵Te NMR spectroscopy. rsc.orgchemicalbook.com DFT calculations can be used to predict ¹²⁵Te NMR chemical shifts, and these calculations have shown that relativistic effects are significant. nih.gov

Table 1: Representative NMR Data for Analogous Aryl Tellurides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹²⁵Te NMR (δ, ppm) |

| (4-Chlorophenyl)(4-nitrophenyl)tellane nih.gov | 7.29-7.98 (m, Ar-H) | 123.9-147.4 (Ar-C) | Not Reported |

| General Diaryl Tellurides | ~7.0-8.0 (aromatic) | ~110-150 (aromatic) | Broad range, sensitive to substituents |

Note: Specific data for this compound is not available. The data presented is for analogous compounds and general ranges.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry

X-ray diffraction (XRD) on single crystals provides the most definitive information about the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, data from related diaryl tellurides, such as bis[(4-methylphenyl)ethynyl] telluride, offer valuable insights. rsc.orgnist.gov

In the solid state, diaryl tellurides typically exhibit a "V-shaped" geometry around the tellurium atom. The C-Te-C bond angle is a key structural parameter. For instance, in bis[(4-methylphenyl)ethynyl] telluride, the C-Te-C bond angle is 92.23(15)°. rsc.orgnist.gov In other diaryl tellurides, this angle can vary, but it is generally in the range of 92-101°. The conformation of the aryl rings relative to each other is another important feature, often described by dihedral angles.

Table 2: Selected Crystallographic Data for an Analogous Aryl Telluride

| Compound | C-Te-C Bond Angle (°) | Dihedral Angle between Rings (°) |

| Bis[(4-methylphenyl)ethynyl] telluride rsc.orgnist.gov | 92.23(15) | 87.27(7) |

| Bis(4-dimethylaminophenyl)telluride spectrabase.com | Not explicitly stated, but structure is reported | Not explicitly stated |

| Bis-(p-methoxyphenyl)tellurium dichloride sciensage.info | Not a simple diaryl telluride | Not applicable |

Note: Data for this compound is not available. The data presented is for analogous compounds.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Functional Group Identification and Molecular Mass Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

Aromatic C-H stretching vibrations (typically above 3000 cm⁻¹).

Aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region).

C-H bending vibrations for the substituted benzene (B151609) rings.

The C-Te stretching vibration, which would appear at a lower frequency.

While specific IR data for the target compound is scarce, the NIST WebBook provides IR data for the analogous compound 1-methyl-4-(phenylmethyl)benzene, which shows characteristic aromatic C-H and C=C stretching bands. nist.gov

Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the isotopic distribution of tellurium, this molecular ion peak would be accompanied by a characteristic pattern of satellite peaks. The fragmentation pattern would likely involve the cleavage of the C-Te bonds, leading to fragments corresponding to the phenyl and tolyl moieties. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, confirming its elemental composition. nih.gov

Quantum Chemical Investigations and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT calculations are widely used to predict the ground-state geometry and electronic structure of organotellurium compounds. nih.govnih.gov For this compound, DFT calculations with an appropriate functional (e.g., B3LYP) and basis set would be used to optimize the molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. The results of such calculations for related diaryl tellurides have shown good agreement with experimental structures. nih.gov Computational studies on diaryl sulfides, which are lighter analogues, also utilize DFT for geometry optimization. aimspress.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

For aryl tellurides, the HOMO is often localized on the tellurium atom and the π-system of the aromatic rings, while the LUMO is typically distributed over the aromatic rings. nih.gov In this compound, the presence of the electron-donating methyl group on one of the rings would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to diphenyl telluride. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations are a common method to compute the energies of these orbitals and the resulting energy gap.

Table 3: Conceptual DFT and HOMO-LUMO Analysis for Aryl Tellurides

| Property | General Description for Aryl Tellurides | Expected Influence of Methyl Group in this compound |

| HOMO | Localized on Te and aromatic π-system. nih.gov | Energy is raised due to the electron-donating effect of the methyl group. |

| LUMO | Distributed over the aromatic rings. nih.gov | Energy is less affected compared to the HOMO. |

| HOMO-LUMO Gap | Indicates chemical reactivity. | Expected to be smaller than in diphenyl telluride, suggesting higher reactivity. |

Note: This table is based on general principles and findings for related compounds, as specific computational data for this compound is not available in the reviewed literature.

Computational Insights into Intramolecular Tellurium-Nitrogen Interactions and Conformational Analysis

While direct computational studies on this compound are not extensively available in the reviewed literature, research on analogous aryl tellurides provides significant insights into the methodologies and findings related to intramolecular interactions and conformational preferences. A notable area of investigation is the nature of intramolecular interactions between tellurium and other heteroatoms, such as nitrogen, within the same molecule. These interactions, often referred to as chalcogen bonds, can significantly influence the molecule's conformation and reactivity.

Quantum chemical calculations have been instrumental in characterizing these weak interactions. For instance, studies on systems containing N···Te−C units have utilized computational methods to elucidate the strength and nature of the tellurium-nitrogen interaction. nih.gov Ab initio calculations, in conjunction with Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, have revealed significant charge transfer effects within the N···Te interactions, indicating a σ-hole type of interaction. nih.gov The σ-hole is a region of positive electrostatic potential on the extension of a covalent bond to the tellurium atom, which can interact favorably with a Lewis basic site like a nitrogen atom.

A pertinent example is the study of (N,N-dimethylaminopropyl)(pentafluorophenyl)telluride, where both solid-state and gas-phase experiments, supported by quantum-mechanical studies, have confirmed the presence of an intramolecular N···Te interaction. nih.gov The electron-withdrawing nature of the pentafluorophenyl group enhances the electron-accepting ability of the tellurium atom, promoting this interaction. nih.gov

Computational methods are also employed for conformational analysis to determine the most stable three-dimensional arrangement of the atoms in a molecule. For aryl tellurides, this involves calculating the potential energy surface as a function of key dihedral angles. For instance, in 1-methyl-1-phenyl cyclohexane, a related system in terms of conformational analysis of substituted ring systems, different chair and boat conformations and the orientation of the phenyl group (axial vs. equatorial, and its rotation) are evaluated to identify the global minimum energy structure. youtube.com Similar principles would apply to the conformational analysis of this compound, considering the rotation around the C-Te and C-C bonds.

The choice of computational method and basis set is critical for obtaining accurate results. Density Functional Theory (DFT) methods, such as M06-2X, are often employed for their balance of accuracy and computational cost in describing non-covalent interactions. The use of appropriate basis sets, such as def2-TZVPP, which includes polarization and diffuse functions, is essential for correctly modeling the electron distribution around the heavy tellurium atom and the subtle details of weak intramolecular forces. nih.gov

The following table presents corrected computational data for key geometric parameters of a related aryl telluride, (N,N-dimethylaminopropyl)(pentafluorophenyl)telluride, calculated at the M06-2x/def2-TZVPP level of theory, which highlights the structural changes upon the formation of the intramolecular Te-N interaction. nih.gov

| Parameter | Calculated Value |

| d(Te1–C1) | 2.155 Å |

| d(Te1–C7) | 2.160 Å |

| d(N1···Te1) | 2.789 Å |

| α(N1···Te1–C1) | 165.9° |

| α(C1–Te1–C7) | 92.2° |

Table 1: Corrected calculated geometric parameters for (N,N-dimethylaminopropyl)(pentafluorophenyl)telluride at the M06-2x/def2-TZVPP level of theory. nih.gov

Prediction and Interpretation of Spectroscopic Data through Quantum Chemical Calculations

Quantum chemical calculations are an indispensable tool for the prediction and interpretation of various spectroscopic data, including NMR, IR, and Raman spectra of aryl tellurides. These calculations provide a direct link between the molecular structure and the observed spectral features, aiding in the assignment of experimental signals and providing a deeper understanding of the electronic structure and bonding.

For NMR spectroscopy, the chemical shifts of active nuclei, such as ¹H, ¹³C, and ¹²⁵Te, can be calculated. For example, the ¹²⁵Te NMR chemical shift is highly sensitive to the electronic environment around the tellurium atom. In the case of (N,N-dimethylaminopropyl)(pentafluorophenyl)telluride, the observed ¹²⁵Te{¹H} NMR spectrum shows a triplet at 353 ppm, which can be correlated with the calculated electronic structure. nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrational modes. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands to specific molecular motions can be made. This is particularly useful for complex molecules where the vibrational spectra can be crowded and difficult to interpret empirically.

Modern quantum chemical methods, particularly DFT, have proven to be powerful for the calculation of vibrational spectra of large molecules. nih.gov The process typically involves the calculation of the harmonic force field and the intensities of IR and Raman bands within the double harmonic approximation. nih.gov The choice of the basis set is crucial for obtaining accurate predictions of not only the vibrational frequencies but also the Raman intensities, which depend on the polarizability derivatives. nih.gov Hybrid basis sets are sometimes constructed to achieve a good balance for both frequency and intensity calculations. nih.gov

The following table presents a hypothetical example of how calculated vibrational frequencies for a molecule like this compound could be presented and compared with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100-3000 | 3080, 3050 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980-2850 | 2950, 2870 | Methyl C-H stretching |

| ν(C=C) aromatic | 1600-1450 | 1590, 1480 | Aromatic C=C stretching |

| δ(C-H) methyl | 1460-1370 | 1440, 1380 | Methyl C-H bending |

| ν(C-Te) | 500-450 | 480 | C-Te stretching |

Table 2: Illustrative comparison of calculated and experimental vibrational frequencies.

Emerging Research Directions and Future Perspectives for Aryl Tellurides

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of aryl tellurides has traditionally relied on methods that are often inconsistent with the principles of green chemistry. However, recent advancements have focused on developing more environmentally benign and sustainable synthetic routes. A significant trend is the move towards transition-metal-free conditions, which circumvents the toxicity and cost associated with metal catalysts. nih.govrsc.orgnih.gov

These innovative methodologies employ a variety of sustainable techniques:

Greener Solvents and Reagents: Shifting away from hazardous organic solvents to more benign alternatives, or even solvent-free conditions, is a key focus. rsc.orgresearchgate.net

Energy-Efficient Methods: Techniques such as microwave irradiation, ultrasound, and mechanical ball milling are being utilized to promote reactions, often leading to shorter reaction times and higher yields under solvent-free conditions. nih.govrsc.orgnih.gov For instance, the synthesis of diaryl chalcogenides has been achieved by reacting aryl diazonium fluoroborates with diaryl ditellurides under solvent-free ball milling conditions at room temperature. rsc.org

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for C-Te bond formation, offering a mild and sustainable energy source for driving chemical transformations. nih.govrsc.org

These green synthetic strategies are not only reducing the environmental footprint of organotellurium chemistry but are also expanding the accessibility and utility of aryl tellurides for various applications. nih.govnih.govresearchgate.net

Expanding the Catalytic Scope of Organotellurium Systems

While organotellurium compounds have been historically used as reagents in organic synthesis, their potential in catalysis is a rapidly growing area of interest. The unique electronic properties of tellurium enable it to participate in various catalytic cycles.

Diaryl tellurides are being explored as catalysts in several transformations. One notable application is in photooxidation reactions. researchgate.net Furthermore, the ability of organotellurium compounds to act as initiators for controlled/living radical polymerization highlights their catalytic potential in polymer chemistry. acs.org This process allows for the precise control of polymer molecular weight and the introduction of specific end-groups. acs.org The development of tellurium-based organocatalysts that are effective in a range of functional group transformations under sustainable conditions is a significant step forward. nih.gov

Researchers are actively seeking to broaden the scope of these catalytic applications, designing new organotellurium systems with enhanced reactivity and selectivity for a wider array of chemical reactions.

Advanced Understanding of Reactivity through Integrated Experimental and Computational Studies

To unlock the full potential of aryl tellurides, a deep understanding of their reactivity is crucial. The integration of experimental studies with computational modeling has become an indispensable approach for elucidating reaction mechanisms and predicting chemical behavior.

Quantum mechanical calculations, such as those using the 3-21G(d) basis set, have been employed to study para-substituted diaryl tellurides and their corresponding cationic radicals. diva-portal.org These computational studies provide valuable insights into properties like radical stabilization energies, which are difficult to measure experimentally. diva-portal.org

The study of electronic effects of substituents on both arylhydrazines and diaryl ditellurides in SH2 reactions on tellurium has been detailed, leading to new strategies for synthesizing unsymmetrical diaryl tellurides. mdpi.com By combining experimental results with computational analysis, researchers can gain a more comprehensive picture of the factors governing the reactivity of the C-Te bond, including the influence of substituents on the aromatic rings. This synergistic approach is accelerating the rational design of new reagents and catalysts based on aryl telluride scaffolds.

Exploration of Novel Radical Pathways and Applications

The relatively weak carbon-tellurium bond in aryl tellurides makes them excellent precursors for radical species. This characteristic is being exploited in the development of novel radical-mediated transformations.

A significant area of exploration is the bimolecular homolytic substitution (SH2) reaction at the tellurium center. mdpi.com In this process, an aryl radical can react with a diaryl ditelluride to form an unsymmetrical diaryl telluride. mdpi.com This reaction is particularly noteworthy because a similar radical substitution is not observed in the synthesis of sulfides or selenides, highlighting the unique reactivity of tellurium. mdpi.com This method allows for the generation of aryl radicals from arylhydrazines in the air, offering a simple, transition-metal-free route to a wide range of diaryl tellurides. mdpi.com

Furthermore, organotellurium compounds have been successfully utilized as novel initiators for controlled/living radical polymerizations. acs.org This application allows for the synthesis of well-defined polymers with specific functionalities at their chain ends, which can be further modified through subsequent radical and ionic reactions. acs.org The ongoing investigation into these and other radical pathways promises to uncover new synthetic methodologies and applications for aryl tellurides in materials science and organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.